3-Nitro-4-pyrrolidin-1-ylbenzoic acid
Overview
Description
3-Nitro-4-pyrrolidin-1-ylbenzoic acid is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nitroimidazoles in Medicinal Chemistry
Nitroimidazoles, characterized by the combination of a nitro group and an imidazole ring, exhibit a broad spectrum of potential applications in medicinal chemistry, including roles as anticancer, antimicrobial, and antiparasitic agents. These compounds are actively researched for their utility in developing synthetic drugs, diagnostics, and pathological probes, highlighting their importance in designing new therapeutic strategies (Zhen-Zhen Li et al., 2018).
Heterocyclic Compounds in Chemistry and Properties
The variability in the chemistry of heterocyclic compounds, such as pyridine and its derivatives, is notable for their wide-ranging applications, including their role in complex compound formation and their biological and electrochemical activities. This underscores the significance of these compounds in both fundamental research and practical applications, with a potential analogy to the utility and applications of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (M. Boča et al., 2011).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry for drug development. Its significance is enhanced by its ability to explore the pharmacophore space efficiently due to sp3-hybridization, contribute to molecular stereochemistry, and provide increased three-dimensional coverage. This review of pyrrolidine and its derivatives in the literature underlines its critical role in creating compounds for treating human diseases, suggesting related potential applications for this compound in drug discovery and development (Giovanna Li Petri et al., 2021).
Safety and Hazards
Future Directions
While specific future directions for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid are not available, research into pyrrolidine derivatives is ongoing. Pyrrolidine is a versatile scaffold for novel biologically active compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future may see the development of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
3-nitro-4-pyrrolidin-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(10(7-8)13(16)17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQASLRSMDHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394878 | |
Record name | 3-nitro-4-pyrrolidin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40832-81-3 | |
Record name | 3-nitro-4-pyrrolidin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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